molecular formula C8H12O3 B6282575 methyl 2-{6-oxabicyclo[3.1.0]hexan-2-yl}acetate, Mixture of diastereomers CAS No. 1100849-15-7

methyl 2-{6-oxabicyclo[3.1.0]hexan-2-yl}acetate, Mixture of diastereomers

Cat. No.: B6282575
CAS No.: 1100849-15-7
M. Wt: 156.2
InChI Key:
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Description

Methyl 2-{6-oxabicyclo[310]hexan-2-yl}acetate, mixture of diastereomers, is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{6-oxabicyclo[3.1.0]hexan-2-yl}acetate typically involves the following steps:

    Formation of the Bicyclic Core: The initial step involves the formation of the 6-oxabicyclo[3.1.0]hexane core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Esterification: The bicyclic core is then subjected to esterification with methyl acetate in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to yield the desired ester.

    Diastereomeric Mixture: The resulting product is a mixture of diastereomers due to the presence of multiple chiral centers in the bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{6-oxabicyclo[3.1.0]hexan-2-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides or thioesters.

Scientific Research Applications

Methyl 2-{6-oxabicyclo[3.1.0]hexan-2-yl}acetate is utilized in various scientific research applications:

    Chemistry: Used as a building block in organic synthesis due to its reactive ester group and bicyclic structure.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Employed in the development of novel materials and polymers.

Mechanism of Action

The mechanism of action of methyl 2-{6-oxabicyclo[3.1.0]hexan-2-yl}acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active bicyclic core, which can then interact with biological macromolecules such as enzymes and receptors. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-{6-oxabicyclo[3.1.0]hexan-3-yl}acetate: Similar structure but with a different position of the ester group.

    Ethyl 2-{6-oxabicyclo[3.1.0]hexan-2-yl}acetate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 2-{5-oxabicyclo[3.1.0]hexan-2-yl}acetate: Similar structure but with a different bicyclic core.

Uniqueness

Methyl 2-{6-oxabicyclo[31

Properties

CAS No.

1100849-15-7

Molecular Formula

C8H12O3

Molecular Weight

156.2

Purity

95

Origin of Product

United States

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